Catalytic α-Arylation Efficiency
A modern, catalytic α-arylation method for 6-methoxy-2-phenyl-tetralone provides a 90% yield, significantly surpassing the efficiency of traditional multi-step syntheses. The direct comparison is against classic routes which are often lower-yielding and less selective [1]. The patented one-step coupling method addresses the long-standing challenge of poor selectivity in 1-aryl-2-tetralone synthesis [2].
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 90% yield via α-arylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with chlorobenzene |
| Comparator Or Baseline | Traditional multi-step Grignard/dehydration/epoxidation routes (yields not specified, but known for poor selectivity and byproduct formation) |
| Quantified Difference | Superior efficiency: a single catalytic step replaces multiple steps, achieving high yield and selectivity |
| Conditions | 0.1 mol% Pd-132 catalyst, 1.9 eq NaOtBu, 1,4-dioxane, 60 °C |
Why This Matters
This high-yielding, catalytic method is essential for cost-effective and scalable procurement of the intermediate for pharmaceutical manufacturing.
- [1] Johansson Seechurn, C. C. C., et al. (2018). Development of concise two-step catalytic approach towards lasofoxifene precursor nafoxidine. Bioorganic & Medicinal Chemistry, 26(9), 2691-2697. View Source
- [2] Horn, C. R. (2010). Methods for selectively synthesizing 1-aryl-2-tetralones. U.S. Patent No. 7,829,745 B1. View Source
